REACTION_CXSMILES
|
[CH2:1]1[C:6]2[NH:7][C:8]3[C:13]([C:5]=2[CH2:4][CH2:3][NH:2]1)=[CH:12][CH:11]=[CH:10][CH:9]=3.[CH3:14][C:15]([CH3:20])([CH3:19])[C:16](Cl)=[O:17].C(N(CC)CC)C>C(Cl)Cl>[CH3:14][C:15]([CH3:20])([CH3:19])[C:16]([N:2]1[CH2:3][CH2:4][C:5]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH2:1]1)=[O:17]
|
Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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C1NCCC2=C1NC1=CC=CC=C21
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
1.42 mL
|
Type
|
reactant
|
Smiles
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CC(C(=O)Cl)(C)C
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Name
|
|
Quantity
|
1.61 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction is quenched with water
|
Type
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EXTRACTION
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Details
|
extracted with methylene chloride three times
|
Type
|
WASH
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Details
|
The combined organic extracts are washed with saturated sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution, dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)N1CC=2NC3=CC=CC=C3C2CC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |